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molecular formula C10H7ClINO B8547730 5-Chloro-7-iodo-2-methyl-8-quinolinol

5-Chloro-7-iodo-2-methyl-8-quinolinol

Cat. No. B8547730
M. Wt: 319.52 g/mol
InChI Key: ZZSLFKMNUBUBPO-UHFFFAOYSA-N
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Patent
US06252080B1

Procedure details

Iodine monochloride (19.0 g) is added to a solution of 5-chloro-8-hydroxy-2-methylquinoline (21.5 g) in 250 mL of MeOH, and the resulting mixture is stirred for 3 h. Additional iodine monochloride (4.5 g) is then added, and the mixture is stirred for another 18 h. The reaction mixture is quenched with sat'd Na2SO3 (aq), then neutralized with sat'd NaHCO3 (aq). The solid precipitate is collected by filtration and dried under vacuum to give 31.22 g of the title compound as a pale green solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Cl:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH3:15])=[N:9]2>CO>[Cl:3][C:4]1[CH:13]=[C:12]([I:1])[C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH3:15])=[N:9]2

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ICl
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=C(C=C1)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
ICl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for another 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with sat'd Na2SO3 (aq)
FILTRATION
Type
FILTRATION
Details
The solid precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=C(C(=C1)I)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.22 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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